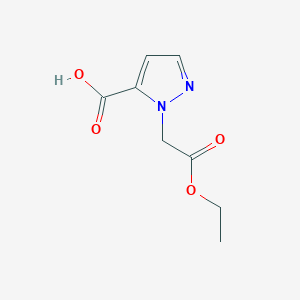

2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C8H10N2O4 and a molecular weight of 198.178. It is a derivative of pyrazole, a simple aromatic ring molecule comprising two nitrogen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific synthesis method for 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid is not available in the search results.Chemical Reactions Analysis

While specific chemical reactions involving 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid are not available in the search results, pyrazoles are known to participate in various reactions. For instance, they can undergo [3 + 2] cycloaddition with N-isocyanoiminotriphenylphosphorane , and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Applications De Recherche Scientifique

Electrochemiluminescence in Metal Organic Frameworks

A study by Feng et al. (2016) synthesized a series of transition metal complexes utilizing ethyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate as a ligand. These complexes demonstrated significant electrochemiluminescence (ECL) properties in DMF solution, highlighting the potential of 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid derivatives in the development of ECL-based sensors and devices (Feng et al., 2016).

Synthesis of 3‐Carboxamido‐4‐Carboxylic Acid Derivatives

Vicentini et al. (2000) explored the chemical reactivity of ethyl 2-amino-3-methoxycarbonyl-4-oxo-2-pentenoate with hydroxylamine or hydrazines, leading to the formation of isoxazole and pyrazole ortho-dicarboxylic acid esters. This study underscores the versatility of pyrazole derivatives, including those of 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid, in synthesizing novel compounds with potential pharmacological applications (Vicentini et al., 2000).

Corrosion Inhibition

Tebbji et al. (2005) investigated the inhibition efficiency of pyrazole-type organic compounds on steel corrosion in hydrochloric acid solutions. Although the study focuses on different pyrazolic derivatives, it highlights the potential of pyrazole-3-carboxylic acid derivatives in corrosion inhibition, suggesting a pathway for the application of 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid in protective coatings (Tebbji et al., 2005).

Cross-Coupling Reactions

Arbačiauskienė et al. (2011) utilized ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates, similar in structure to 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid, in Pd-catalyzed cross-coupling reactions. This work exemplifies the role of pyrazole carboxylates in synthesizing condensed pyrazoles, offering insights into their use in complex organic synthesis and material science applications (Arbačiauskienė et al., 2011).

Antianaphylactic Agents

Research by Nohara et al. (1985) on the synthesis of antiallergic compounds, although not directly involving 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid, demonstrates the broader utility of pyrazole derivatives in medicinal chemistry. This connection suggests potential areas for future investigation of 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid in the development of new therapeutic agents (Nohara et al., 1985).

Mécanisme D'action

It’s also worth noting that both pyrazole and carboxylic acid functional groups are common in many biologically active compounds. Pyrazole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Carboxylic acids, on the other hand, are often involved in various biochemical reactions and pathways.

Propriétés

IUPAC Name |

2-(2-ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-2-14-7(11)5-10-6(8(12)13)3-4-9-10/h3-4H,2,5H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBZXCAWQZFGPSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=CC=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{6-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B2573317.png)

![{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}methyl phenyl sulfone](/img/structure/B2573327.png)

![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2573328.png)

![2-cyclopropyl-1-propyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2573333.png)

![2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2573334.png)